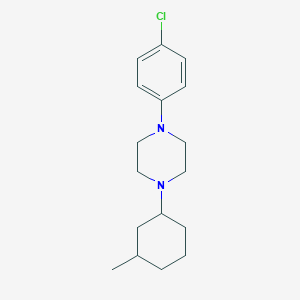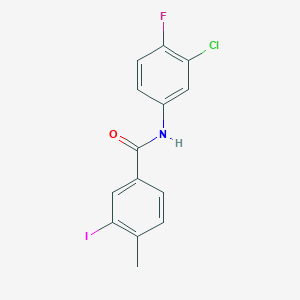
2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
科学的研究の応用
2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of cancer research. It has been reported that this compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent, antimicrobial agent, and antiviral agent.
作用機序
The mechanism of action of 2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and inducing cell cycle arrest. Furthermore, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which play a critical role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have reported that 2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide exhibits significant biochemical and physiological effects. This compound has been shown to induce oxidative stress, disrupt mitochondrial membrane potential, and alter the expression of various genes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a potentially safe and effective anticancer agent.
実験室実験の利点と制限
One of the significant advantages of using 2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide in lab experiments is its potent anticancer activity. This compound exhibits significant activity against various cancer cell lines, making it a potentially effective anticancer agent. Additionally, this compound exhibits low toxicity towards normal cells, making it a potentially safe anticancer agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide. One of the significant directions is to investigate the mechanism of action of this compound in more detail to gain a better understanding of its anticancer activity. Additionally, further studies are needed to determine the potential use of this compound as an anti-inflammatory agent, antimicrobial agent, and antiviral agent. Furthermore, studies are needed to investigate the potential use of this compound in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Finally, further studies are needed to investigate the potential use of this compound in vivo to determine its efficacy and safety.
合成法
The synthesis of 2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide has been reported using different methods. One of the commonly used methods involves the reaction between 2-aminobenzoic acid, benzyl bromide, and 2-amino-5-benzylthiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in an organic solvent like dichloromethane. The resulting product is then treated with benzyl chloroformate to obtain the final compound.
特性
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-23(26-24-25-16-20(29-24)15-18-9-3-1-4-10-18)21-13-7-8-14-22(21)28-17-19-11-5-2-6-12-19/h1-14,16H,15,17H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKBMRPQQQZOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5121472.png)
![2-[1-(5-bromo-2-furoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B5121479.png)
![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5121489.png)
![2-(4-chlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5121492.png)
![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)
![methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate](/img/structure/B5121504.png)


![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5121526.png)

![N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5121544.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5121551.png)

![3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121564.png)